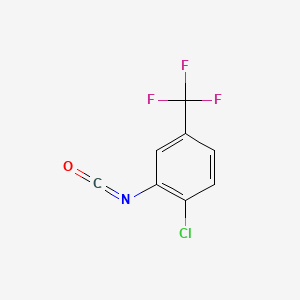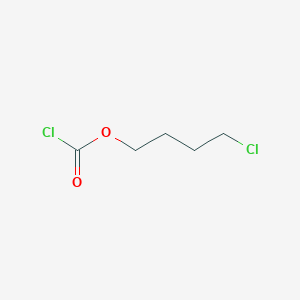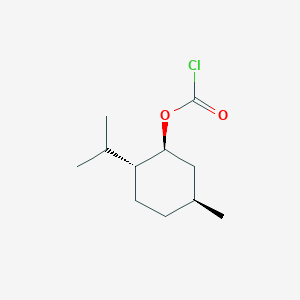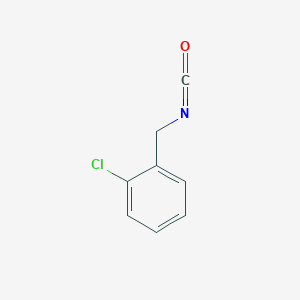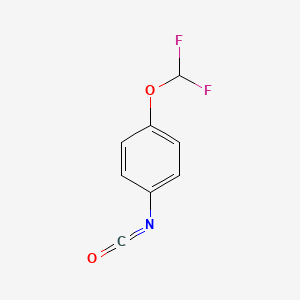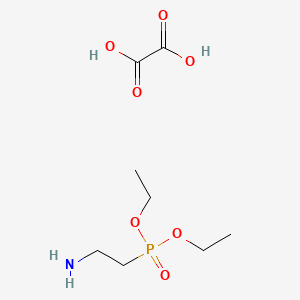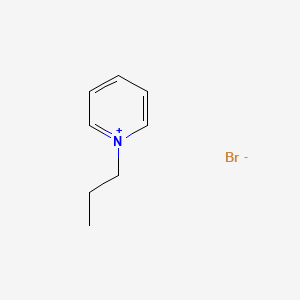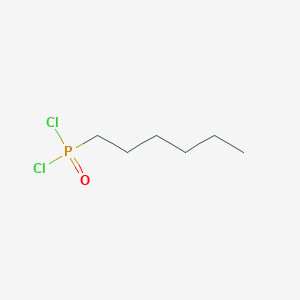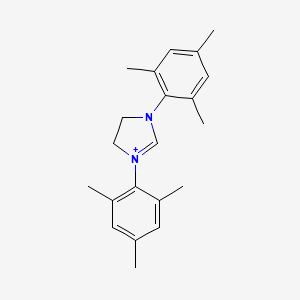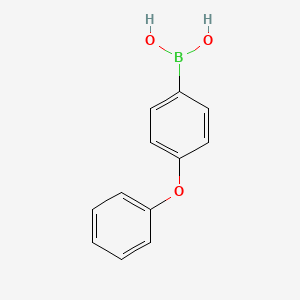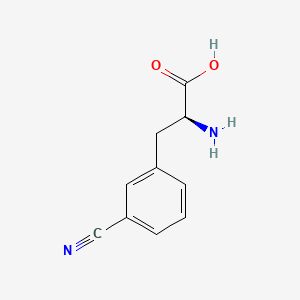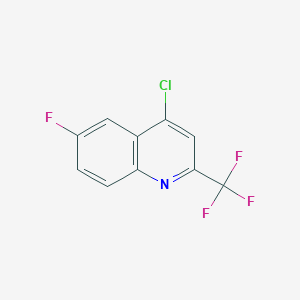
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
説明
The compound 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a quinoline derivative that is part of a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. Quinoline derivatives are of particular interest due to their potential use in the development of new pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of quinoline derivatives, including those with trifluoromethyl groups, has been explored through various methods. For instance, the base-mediated reaction of ortho-nitroaryl chlorides with nitroalkanes followed by an oxidative Nef reaction has been used to prepare aryl ketones, which can be further converted to chloro-trifluoromethyl quinolines . Additionally, a one-pot synthesis involving Rh-catalyzed cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes has been reported . Moreover, the Sonogashira cross-coupling reaction has been employed to synthesize phenylacetylene derivatives of quinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fluoroalkyl groups, which can significantly influence the physico-chemical properties of these compounds. The introduction of fluorine atoms onto the quinoline core can lead to new and interesting properties, making these derivatives suitable as building blocks in various applications .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. Electrochemical fluorination has been used to achieve regioselective anodic fluorination of quinolyl sulfides, which is enhanced by the presence of a trifluoromethyl group on the quinoline ring . Visible-light-induced radical cyclization has also been utilized for the catalytic synthesis of 2-trifluoromethyl quinolines . Furthermore, the reactivity of the [1,2,4]triazino ring in triazinoquinoline derivatives has been explored, demonstrating the versatility of quinoline-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by the substitution pattern on the quinoline core. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the optical properties, as seen in Y-shaped tri-fluoromethyl substituted quinoxalines, which exhibit solvatochromism and aggregation-induced emission due to intramolecular charge transfer . The physico-chemical properties of bis(fluoroalkyl)quinolines have been thoroughly investigated, revealing their potential as new building blocks for various applications .
科学的研究の応用
Synthesis and Biological Applications
The synthesis of fluoro derivatives of [1]benzothiopyrano[4,3-b]indoles and 6H[1]benzothiopyrano[4,3-b] quinolines, including trifluoromethyl analogs, aims to study their biological activities in comparison to other compounds within the same family. This research underscores the potential of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline derivatives for applications in biological studies due to their unique structural properties (Jacquignon et al., 1974).
Antimicrobial Screening
A series of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives have been synthesized and evaluated for antimicrobial properties. Although the results did not indicate significant antimicrobial activity at tested concentrations, the study demonstrates the synthetic versatility and potential application of these compounds in antimicrobial research (Bonacorso et al., 2018).
Electrochemical Fluorination
The electrochemical fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides has been explored, showing that a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination. This method highlights a pathway for regioselective synthesis of alpha-fluorinated sulfides, which could be valuable in medicinal chemistry and material science applications (Dawood & Fuchigami, 1999).
Optical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized, characterized, and studied for their optical properties and morphological characteristics. The presence of the electron-withdrawing trifluoromethyl group has been found to significantly affect the optical behavior of these compounds, suggesting applications in materials science, particularly in the development of fluorescence-based sensors and devices (Rajalakshmi & Palanisami, 2020).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. Some compounds have shown potent anticancer activity, indicating the potential of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline derivatives as leads for the development of new anticancer agents (Bhatt et al., 2015).
Safety And Hazards
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .
特性
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVSENQFPJREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371465 | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
CAS RN |
59611-55-1 | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59611-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





